

# molecular structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

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## Compound of Interest

Compound Name: 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

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An In-Depth Technical Guide to the Molecular Structure of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide**

## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive examination of the molecular structure of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide**, a key intermediate in pharmaceutical synthesis. This document elucidates the compound's three-dimensional geometry, electronic properties, and spectroscopic signature. We will delve into the structural insights gained from crystallographic studies of analogous compounds, detailed spectroscopic analysis (NMR, IR, MS), and the established synthetic pathway. The guide is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this molecule's characteristics for applications in medicinal chemistry and materials science.

### Introduction and Significance

**2-chloro-N-(2,4,6-trimethylphenyl)acetamide**, with the chemical formula  $C_{11}H_{14}ClNO$ , is a substituted acetamide of significant interest in organic synthesis.<sup>[1]</sup> Its primary importance lies in its role as a precursor in the synthesis of local anesthetics and antiarrhythmic drugs, most notably Trimecaine Hydrochloride.<sup>[2]</sup> The molecular architecture, characterized by a

chloroacetyl group linked via an amide bond to a sterically hindered 2,4,6-trimethylphenyl (mesityl) moiety, dictates its reactivity and utility.

Understanding the precise molecular structure is paramount for predicting its chemical behavior, optimizing reaction conditions, and designing novel derivatives with enhanced therapeutic properties. The steric hindrance imposed by the two ortho-methyl groups on the aromatic ring significantly influences the conformation of the amide linkage, which in turn affects its intermolecular interactions and solid-state packing. This guide synthesizes data from various analytical techniques to construct a detailed molecular portrait.

## Molecular Geometry and Crystal Structure

While a specific single-crystal X-ray diffraction study for **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** is not readily available in the provided search results, its structure can be reliably inferred from extensive studies on closely related N-aryl acetamides.<sup>[3][4]</sup> These studies form the authoritative grounding for our analysis.

The core structure consists of a planar amide group ( $\text{-NH-C=O}$ ) connecting a chloro-substituted aliphatic chain to a trimethylated aromatic ring. The key structural determinants are the bond lengths, bond angles, and the dihedral angle between the phenyl ring and the amide plane.

### Key Structural Features:

- **Amide Group:** The amide linkage is expected to be essentially planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This partial double-bond character restricts rotation around the C-N bond.
- **Aromatic Ring:** The 2,4,6-trimethylphenyl group provides a bulky, hydrophobic domain.
- **Steric Hindrance:** The two methyl groups at the ortho positions (C2 and C6) of the phenyl ring create significant steric repulsion with the amide group. This forces the amide plane to be twisted out of the plane of the phenyl ring. This torsional angle is a critical feature, influencing the molecule's overall conformation and ability to participate in crystal packing. In related structures like N-(2,4,6-trimethylphenyl)-acetamide, this twisting is a defining characteristic.<sup>[5]</sup>

- Intermolecular Interactions: In the solid state, molecules of this type are primarily linked by intermolecular N-H...O hydrogen bonds, forming chains or more complex networks.<sup>[6]</sup> This hydrogen bonding is a crucial factor in the stability of the crystal lattice.

Below is a diagram illustrating the fundamental molecular structure and its key components.

Caption: Molecular structure of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide**.

## Quantitative Structural Data (Predicted)

The following table summarizes predicted bond lengths and angles based on data from analogous structures.

Parameter	Typical Value	Rationale
C=O Bond Length	~1.23 Å	Standard for amide carbonyl groups.
C-N (Amide) Bond Length	~1.33 Å	Shorter than a typical C-N single bond due to resonance, indicating partial double-bond character.
N-C (Aryl) Bond Length	~1.43 Å	Standard single bond between sp <sup>2</sup> nitrogen and sp <sup>2</sup> aromatic carbon.
C-Cl Bond Length	~1.78 Å	Typical for a chlorocarbon attached to an sp <sup>3</sup> carbon.
N-H Bond Length	~1.00 Å	Standard N-H bond length in amides.
O=C-N Angle	~122°	Reflects the sp <sup>2</sup> hybridization of the carbonyl carbon.
Phenyl-Amide Dihedral Angle	60-90°	Significant twist is expected due to severe steric hindrance from the two ortho-methyl groups. <sup>[5]</sup>

## Synthesis Protocol and Mechanism

The synthesis of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** is typically achieved via a nucleophilic acyl substitution reaction. The process involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.<sup>[7]</sup>

### Experimental Protocol: Synthesis

Objective: To synthesize **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** from 2,4,6-trimethylaniline and chloroacetyl chloride.

Materials:

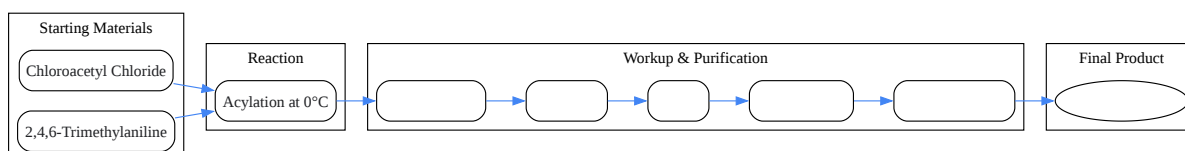
- 2,4,6-Trimethylaniline
- Chloroacetyl chloride
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- A weak base (e.g., Sodium acetate, Triethylamine) to act as an HCl scavenger.
- Deionized water
- Saturated sodium bicarbonate solution

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
- **Base Addition:** Add the weak base (1.1 eq) to the solution.
- **Acylation:** Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent side-product formation.

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the mixture by slowly adding deionized water. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

The following diagram outlines the synthesis workflow.



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Caption: Workflow for the synthesis of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide**.

## Spectroscopic Characterization and Analysis

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound. The data below are predicted based on the known structure and information from similar compounds.<sup>[8][9]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

$^1\text{H}$  NMR (Predicted,  $\text{CDCl}_3$ , 400 MHz):

- $\delta$  8.0-8.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
- $\delta$  6.9 ppm (s, 2H): A sharp singlet for the two equivalent aromatic protons on the trimethylphenyl ring.
- $\delta$  4.2 ppm (s, 2H): A singlet corresponding to the two protons of the chloromethyl ( $-\text{CH}_2\text{Cl}$ ) group.
- $\delta$  2.3 ppm (s, 6H): A singlet integrating to six protons, representing the two equivalent ortho-methyl groups.
- $\delta$  2.2 ppm (s, 3H): A singlet for the three protons of the para-methyl group.

$^{13}\text{C}$  NMR (Predicted,  $\text{CDCl}_3$ , 100 MHz):

- $\delta$  164-166 ppm: Carbonyl carbon ( $\text{C}=\text{O}$ ) of the amide.
- $\delta$  135-138 ppm: Quaternary aromatic carbons attached to the methyl groups.
- $\delta$  132-134 ppm: Quaternary aromatic carbon attached to the nitrogen.
- $\delta$  128-130 ppm: Aromatic CH carbons.
- $\delta$  42-44 ppm: Chloromethyl carbon ( $-\text{CH}_2\text{Cl}$ ).
- $\delta$  20-22 ppm: Para-methyl carbon.
- $\delta$  18-20 ppm: Ortho-methyl carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3250-3300	N-H Stretch	Secondary Amide
2950-3000	C-H Stretch (Aromatic)	Phenyl Ring
2850-2960	C-H Stretch (Aliphatic)	Methyl & Methylene
1660-1680	C=O Stretch (Amide I)	Secondary Amide
1530-1550	N-H Bend (Amide II)	Secondary Amide
750-800	C-Cl Stretch	Alkyl Halide

The strong absorption band for the C=O stretch (Amide I) is a particularly reliable diagnostic peak for confirming the presence of the amide functionality.<sup>[7]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- **Molecular Ion (M<sup>+</sup>):** The calculated molecular weight is 211.69 g/mol .<sup>[1]</sup> The mass spectrum will show a molecular ion peak [M]<sup>+</sup> at m/z 211 and a prominent [M+2]<sup>+</sup> peak at m/z 213.
- **Isotopic Pattern:** The characteristic isotopic signature of chlorine (<sup>35</sup>Cl:<sup>37</sup>Cl ≈ 3:1) will result in the [M]<sup>+</sup> and [M+2]<sup>+</sup> peaks having a relative intensity ratio of approximately 3:1, which is a definitive confirmation of the presence of one chlorine atom.
- **Key Fragmentation:** Common fragmentation pathways would include the loss of the chloromethyl radical (•CH<sub>2</sub>Cl) or cleavage of the amide bond, leading to fragment ions corresponding to the trimethylphenyl isocyanate cation or the trimethylaniline cation.

## Conclusion

The molecular structure of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** is defined by the interplay between its planar amide linkage and the sterically demanding 2,4,6-trimethylphenyl group. This steric hindrance induces a significant twist between the aromatic ring and the amide plane, a feature that governs its solid-state packing and reactivity. Its synthesis is straightforward via acylation, and its structure is readily confirmed through a combination of

NMR, IR, and MS techniques. As a crucial building block in medicinal chemistry, a thorough understanding of its structural and spectroscopic properties is essential for its effective application in the development of novel pharmaceutical agents.

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